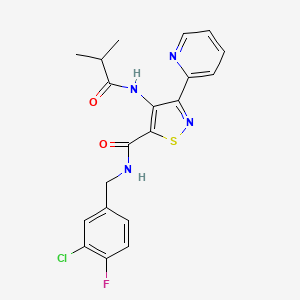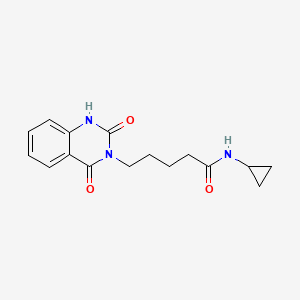
N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” is a compound that belongs to the class of organic compounds known as quinazolinamines . These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups .
Synthesis Analysis
The synthesis of similar quinazolin-2,4-dione analogs has been explored in various studies . For instance, a series of novel hybrid quinazolin-2,4-dione analogs bearing acetyl/amide bridged-nitrogen heterocyclic moieties such as azetidinone, pyrrole, oxazole, oxadiazole, thiazole, pyrazole, and thiazolidine scaffolds were synthesized . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide” and similar compounds has been confirmed by means of IR, 1H-NMR, 13C-NMR, MS, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in various studies . For example, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .科学的研究の応用
Receptor Interaction and Pharmacological Potential
N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide and related compounds have been researched for their interactions with various receptors, demonstrating potential pharmacological applications. For instance, imidazoquinazoline amides and carbamates, closely related compounds, show high affinity binding to the GABAA/benzodiazepine receptor. These compounds exhibit a range of intrinsic efficacies, suggesting their potential in modulating receptor activity for therapeutic purposes (Tenbrink et al., 1994).
Anticancer Applications
A novel approach in cancer treatment involves the use of compounds similar to N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide. For example, studies on compounds aiming to target histone deacetylase and the G protein-coupled estrogen receptor have shown promising anti-breast cancer activity. These compounds, when loaded in polymeric mixed micelles, demonstrated improved water solubility and exhibited antiproliferative properties in cancer cell lines (Marcos et al., 2021).
Structural Studies for Drug Development
Structural activity studies of 1H-Imidazoquinolin-4-amine derivatives, including those with a cyclopropyl group, as A3 Adenosine Receptor Positive Allosteric Modulators (PAMs), have been conducted. These studies are crucial for developing drugs with specific actions, such as those targeting inflammatory diseases and liver conditions. The research sheds light on the binding sites and bioavailability of these compounds, contributing to the development of more effective drugs (Fallot et al., 2022).
In Vitro Inhibitory Activity
Compounds structurally related to N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide have been evaluated for their in vitro inhibitory activity against the formation of pentosidine, an advanced glycation end product. This research indicates the potential of these compounds in inhibiting the formation of harmful biochemical end products, which could have implications in conditions like diabetes and aging (Okuda et al., 2011).
Anticonvulsant Properties
Imidazoquinazolines, structurally similar to the subject compound, have been evaluated for their anticonvulsant properties. Studies demonstrate that such compounds can prevent seizures induced by various agents in animal models, providing insights into their potential as antiepileptic drugs (Jackson et al., 1996).
作用機序
Target of Action
The primary target of the compound N-cyclopropyl-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is the Discoidin Domain Receptors (DDRs), a unique type of kinase that uses extracellular matrix collagen as a ligand . DDRs play a crucial role in the development and progression of fibrosis, making them a potential target for the treatment of diseases like idiopathic pulmonary fibrosis .
Mode of Action
N-cyclopropyl-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide acts by inhibiting the activity of DDRs . By blocking these receptors, the compound interferes with the signaling pathways that lead to the progression of fibrosis .
Biochemical Pathways
The inhibition of DDRs by N-cyclopropyl-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide affects the biochemical pathways involved in the development of fibrosis . Collagen, as a signaling molecule, plays a significant role in the onset, progression, and feedback loop of fibrosis . By inhibiting DDRs, the compound disrupts these processes, potentially slowing or halting the progression of fibrosis .
Pharmacokinetics
It is noted that the compound has good oral absorption and ideal tissue distribution , which suggests favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the action of N-cyclopropyl-5-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is the reduction of fibrosis. In a mouse model of bleomycin-induced pulmonary fibrosis, the compound showed good anti-fibrotic effects, superior to the marketed drug nintedanib . This suggests that the compound could have a significant impact on the molecular and cellular processes involved in fibrosis.
特性
IUPAC Name |
N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-14(17-11-8-9-11)7-3-4-10-19-15(21)12-5-1-2-6-13(12)18-16(19)22/h1-2,5-6,11H,3-4,7-10H2,(H,17,20)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZPDEUYQXGANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2690139.png)
![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/no-structure.png)
![8-(4-fluorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2690142.png)
![7-methyl-6-oxo-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2690143.png)
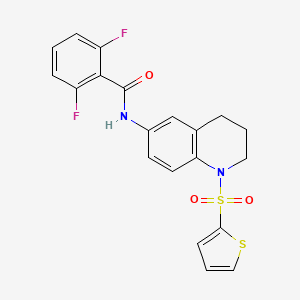
![4-[[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2690147.png)
![3-Benzyl-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B2690149.png)
![2-(2-(Phenylthio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2690150.png)
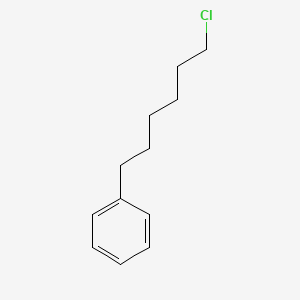
![1-[(2,4-Dimethylphenyl)amino]-3-(4-{3-[(2,4-dimethylphenyl)amino]-2-hydroxypropoxy}phenoxy)propan-2-ol](/img/structure/B2690153.png)
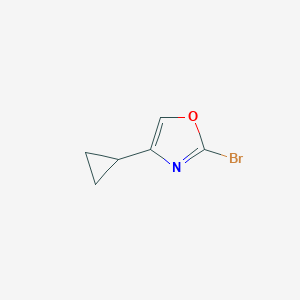

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-butylcyclohexane-1-carboxamide](/img/structure/B2690158.png)
